molecular formula C14H20ClN3 B12216876 1-ethyl-3-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride

1-ethyl-3-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride

Cat. No.: B12216876
M. Wt: 265.78 g/mol
InChI Key: QVYMHNAJZIFFDQ-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride is a chemical compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

The synthesis of 1-ethyl-3-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride involves several steps. One common method is the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions . Another approach involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles . Industrial production methods often utilize these synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-Ethyl-3-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include bromine, DMSO, hydrogen gas, and copper powder. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C14H20ClN3

Molecular Weight

265.78 g/mol

IUPAC Name

1-ethyl-3-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C14H19N3.ClH/c1-3-17-11-14(12(2)16-17)15-10-9-13-7-5-4-6-8-13;/h4-8,11,15H,3,9-10H2,1-2H3;1H

InChI Key

QVYMHNAJZIFFDQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NCCC2=CC=CC=C2.Cl

Origin of Product

United States

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